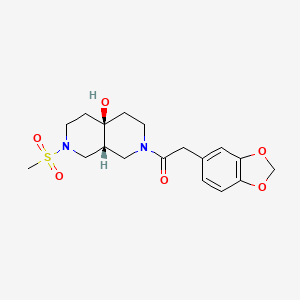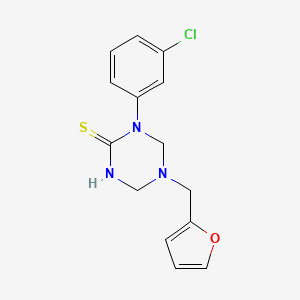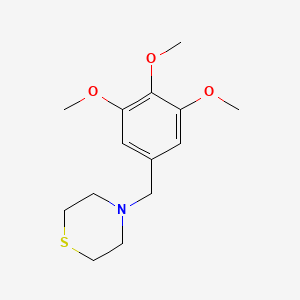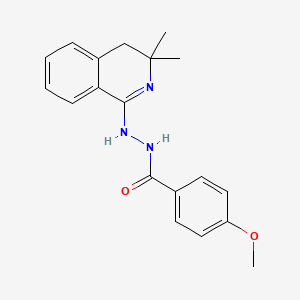![molecular formula C14H14N2O2S B5628666 N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5628666.png)
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- Synthesis Methods: Compounds with similar structures are synthesized through reactions involving aromatic amines and specific carbonyl compounds. For instance, 2,4-dimethyl-N-aryl-3-furamides were synthesized using 2,4-dimethyl-furan-3-carbonyl chloride and aromatic amines in dry dioxane with triethylamine (Matiichuk et al., 2020).
Molecular Structure Analysis
- Crystal Structure and Spectroscopy: N-{[(4-bromophenyl)amino]carbonothioyl}benzamide's crystal structure was analyzed through IR, H and C-NMR, mass spectrometry, and elemental analysis, demonstrating complex molecular interactions and confirming the structures via single crystal X-ray diffraction (Saeed et al., 2010).
Chemical Reactions and Properties
- Reactivity: The reactivity of similar compounds involves various electrophilic substitution reactions, highlighting their potential for further chemical modifications (Aleksandrov et al., 2017).
Physical Properties Analysis
- Solubility and Thermal Properties: The solubility and thermal properties of polyamides and polyimides derived from similar structural moieties indicate amorphous nature and good solubility in organic solvents. The thermal analysis shows high stability and specific glass transition temperatures (Liaw et al., 1998).
Chemical Properties Analysis
- Electrochromic and Antimicrobial Activities: Studies have explored the electrochromic properties of aromatic polyamides containing specific moieties, demonstrating their stability and potential for electrochromic applications (Liou & Chang, 2008). Additionally, antimicrobial activities of similar compounds have been investigated, showing effectiveness against various microbial strains (Arora et al., 2013).
Propiedades
IUPAC Name |
N-[(3,4-dimethylphenyl)carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-9-5-6-11(8-10(9)2)15-14(19)16-13(17)12-4-3-7-18-12/h3-8H,1-2H3,(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYBESISEVSTAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-3-(furan-2-carbonyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide hydrochloride](/img/structure/B5628593.png)
![N-[(5-methyl-2-thienyl)methyl]-2-propyl-N-(2-pyridinylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B5628597.png)
![2-(2-methoxyethyl)-9-[2-(methylthio)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5628603.png)
![N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-2-chloro-3-methylbenzamide](/img/structure/B5628608.png)
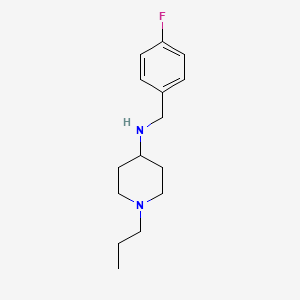
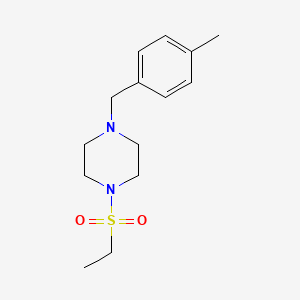
![N-isobutyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B5628644.png)



